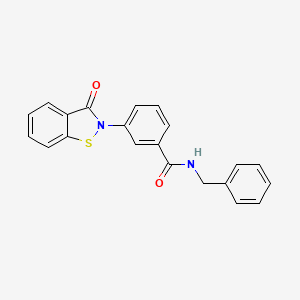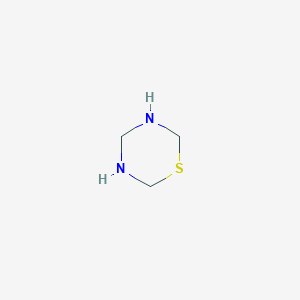![molecular formula C56H32N8S4Zn B1256711 zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1256711.png)
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc 2,9,16,23-tetrakis(phenylthio)-29H typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a zinc salt. The reaction conditions often include high temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The phenylthio substituents are introduced through nucleophilic substitution reactions, where thiophenol reacts with the phthalonitrile precursor .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc 2,9,16,23-tetrakis(phenylthio)-29H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiol groups.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phthalocyanines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. It is also employed in the development of organic photovoltaic cells and sensors .
Biology and Medicine: In biological research, this compound is studied for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. Its ability to produce singlet oxygen makes it a potential candidate for antimicrobial photodynamic therapy .
Industry: In industrial applications, Zinc 2,9,16,23-tetrakis(phenylthio)-29H is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in inks, coatings, and plastics .
Wirkmechanismus
The primary mechanism by which Zinc 2,9,16,23-tetrakis(phenylthio)-29H exerts its effects is through the generation of reactive oxygen species (ROS) upon light irradiation. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen and other ROS. These reactive species can damage cellular components, leading to cell death in microbial cells or cancer cells .
Molecular Targets and Pathways:
Singlet Oxygen Production: The compound’s photophysical properties enable it to produce singlet oxygen, which can oxidize cellular components.
Cellular Damage: The generated ROS can damage proteins, lipids, and nucleic acids, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
- Zinc 2,9,16,23-tetrakis(methoxy)phthalocyanine
- Zinc 2,9,16,23-tetrakis(benzylmercapto)phthalocyanine
- Zinc 2,9,16,23-tetrakis(4-(N-methylpyridyloxy))phthalocyanine
Uniqueness: Zinc 2,9,16,23-tetrakis(phenylthio)-29H is unique due to its phenylthio substituents, which enhance its photophysical properties and make it more effective in generating ROS compared to its methoxy or benzylmercapto counterparts. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial treatments .
Eigenschaften
Molekularformel |
C56H32N8S4Zn |
|---|---|
Molekulargewicht |
1010.6 g/mol |
IUPAC-Name |
zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8S4.Zn/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;/h1-32H;/q-2;+2 |
InChI-Schlüssel |
TYBZPNGCDRXAEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)SC1=CC=CC=C1)C(=N8)N=C3[N-]4)SC1=CC=CC=C1)C1=C5C=C(C=C1)SC1=CC=CC=C1.[Zn+2] |
Synonyme |
zinc 2,9,16,23-tetrakis(phenylthio)-29H,31H-phthalocyanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[[[6-(3,5-dimethyl-4-isoxazolyl)-4-quinazolinyl]amino]methyl]phenyl]acetamide](/img/structure/B1256632.png)








![(3R)-7-phenyl-2-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1256644.png)
![3-[2-(4-Methylphenyl)-5-tetrazolyl]quinoline](/img/structure/B1256650.png)
![4-[(1S,2R,17R,19R)-12-Hydroxy-8,8,20,20-tetramethyl-5-(3-methylbut-2-enyl)-14,22-dioxo-3,7,21-trioxahexacyclo[15.4.1.0<2,15>.0<2,19>.0<4,13>.0<6,11>]docosa-4(13),5,9,11,15-pentaenyl](2Z)-2-methylbut-2-enoic acid](/img/structure/B1256651.png)
